molecular formula C5FeO4S B13768094 Tetracarbonyl carbonothioyl iron CAS No. 66517-47-3

Tetracarbonyl carbonothioyl iron

Cat. No.: B13768094
CAS No.: 66517-47-3
M. Wt: 211.96 g/mol
InChI Key: LMLVXYURSHOGBE-UHFFFAOYSA-N
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Description

Tetracarbonyl carbonothioyl iron, a transition metal carbonyl complex, is characterized by an iron center coordinated with four carbonyl (CO) ligands and a carbonothioyl (CS) group. Its synthesis typically involves alkaline aqueous solutions of NaHFe(CO) treated with acetylene, followed by acidification, as the presence of [HFe(CO)]⁻ ions is critical for its formation . The compound exhibits distinct solubility properties: it dissolves in pyridine to form red solutions, suggesting dissociation or solvent interaction, while sparingly soluble in alcohol, yielding green solutions . The monohydrate form is more stable than the anhydrous variant, decomposing after 12 hours in storage . Structurally, the iron center adopts a trigonal bipyramidal geometry in related tetracarbonyl complexes, with bulky ligands (e.g., diphosphatriazene) occupying equatorial sites .

Properties

CAS No.

66517-47-3

Molecular Formula

C5FeO4S

Molecular Weight

211.96 g/mol

InChI

InChI=1S/4CO.CS.Fe/c5*1-2;

InChI Key

LMLVXYURSHOGBE-UHFFFAOYSA-N

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C(=S)=[Fe]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetracarbonyl carbonothioyl iron can be synthesized through the reaction of iron pentacarbonyl with carbon disulfide. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows: [ \text{Fe(CO)}_5 + \text{CS}_2 \rightarrow \text{C}_5\text{FeO}_4\text{S} ]

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves the use of high-purity reagents and controlled environments to prevent contamination and ensure high yields. The process may involve steps such as purification through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: Tetracarbonyl carbonothioyl iron undergoes various types of chemical reactions, including:

    Substitution Reactions: These involve the replacement of one or more carbonyl ligands with other ligands such as phosphines or amines.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, where it either gains or loses electrons.

    Addition Reactions: These involve the addition of small molecules to the iron center.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include triphenylphosphine (PPh₃) and other phosphines. These reactions typically occur under mild conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) can be used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) are commonly employed.

Major Products: The products of these reactions vary depending on the reagents and conditions used. For example, substitution reactions with phosphines can yield tetracarbonyl phosphine iron complexes.

Scientific Research Applications

Tetracarbonyl carbonothioyl iron has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.

    Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which tetracarbonyl carbonothioyl iron exerts its effects involves the coordination of carbonyl and thiocarbonyl ligands to the iron center. This coordination influences the electronic properties of the iron, making it reactive towards various substrates. The molecular targets and pathways involved depend on the specific application, such as catalysis or therapeutic use.

Comparison with Similar Compounds

Structural and Bonding Differences

  • Iron Tetracarbonyl Derivatives : In diphosphatriazene-coordinated iron tetracarbonyl, the P–Ph bond length (216.5 pm) is shorter than in diphosphene iron complexes (221.5 pm), indicating stronger ligand-metal interaction . The P=N double bond (156.5 pm) remains consistent with uncomplexed ligands, suggesting minimal distortion upon coordination .
  • Nickel Tetracarbonyl (Ni(CO)₄) : Unlike iron analogs, nickel tetracarbonyl is tetrahedral and highly volatile. Its industrial use in nickel coatings contrasts with iron tetracarbonyl’s role in organic rearrangements .
  • Iron Pentacarbonyl (Fe(CO)₅) : This trigonal bipyramidal complex is more thermally stable but shares toxicity concerns with tetracarbonyl derivatives. It reacts with mercuric salts to form mercury iron tetracarbonyl (Fe(CO)₄Hg), which exhibits unique reactivity with halides and sulfates .

Reactivity and Catalytic Behavior

  • Rearrangement Reactions: Tetracarbonyl carbonothioyl iron facilitates bicyclononene rearrangements (e.g., 9,9-dichlorobicyclo[6.1.0]non-2-ene to non-3-ene) without CO ligand loss, challenging mechanisms requiring CO dissociation . In contrast, iron pentacarbonyl often loses CO during catalysis .
  • Acidification Dependence : Formation of iron tetracarbonyl requires acidification of [Fe(CO)₄]⁻ or [HFe(CO)₄]⁻ solutions, unlike nickel tetracarbonyl, which forms directly from CO and nickel .
  • Oxidative Stability: Mercury iron tetracarbonyl (Fe(CO)₄Hg) reacts with hydrogen peroxide and KMnO₄ in acetone but remains inert in boiling pyridine, whereas iron pentacarbonyl decomposes to FeCl₂ and CO under similar conditions .

Solubility and Stability

Property This compound Iron Pentacarbonyl Nickel Tetracarbonyl
Solubility in Pyridine Red solutions (dissociated state) Reacts with pyridine Low solubility
Stability in Air Anhydrous form decomposes in 12h Stable Highly volatile
Hydrate Stability Monohydrate stable; alcohol-soluble No hydrate form No hydrate form

Key Research Findings

  • Mechanistic Insights : Retention of CO ligands during rearrangements in iron tetracarbonyl complexes supports cationic (HFe(CO)₄⁺) mechanisms over allyl-hydride pathways .
  • Ligand Effects : Bulky ligands (e.g., tri-tert-butylphenyl) stabilize trigonal bipyramidal geometries, influencing bond lengths and reactivity .
  • Synthetic Limitations : Acidification is mandatory for isolating iron tetracarbonyl from alkaline solutions, unlike nickel analogs .

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